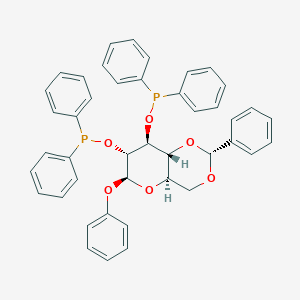

(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside

Description

(-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-β-D-glucopyranoside (abbreviated as Ph-β-glup in specialized literature ) is a chiral organophosphorus compound derived from β-D-glucopyranoside. Its structure features:

- A 4,6-O-(R)-benzylidene acetal group, which rigidifies the glucopyranose ring into a fixed chair conformation.

- 2,3-O-bis-(diphenylphosphino) substituents, providing bidentate coordination sites for transition metals.

- A phenyl aglycone at the anomeric position.

This compound is primarily utilized as a chiral ligand in asymmetric catalysis, such as hydrogenation and cross-coupling reactions, due to its stereochemical control and electron-rich phosphine donors .

Properties

IUPAC Name |

[(2R,4aR,6S,7R,8S,8aR)-7-diphenylphosphanyloxy-6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H38O6P2/c1-7-19-32(20-8-1)42-44-31-38-39(47-42)40(48-50(34-23-11-3-12-24-34)35-25-13-4-14-26-35)41(43(46-38)45-33-21-9-2-10-22-33)49-51(36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38-43H,31H2/t38-,39-,40+,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXASOKANKMOQO-UGZCQEKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)OC(O1)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7)O[C@@H](O1)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H38O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

712.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Identity

- Name: (-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside

- CAS Number: 111137-94-1

- Molecular Formula: C43H38O6P2

- Molecular Weight: 712.71 g/mol

This compound is a complex carbohydrate derivative featuring a glucopyranoside backbone with diphenylphosphino groups that enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to (-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-beta-D-glucopyranoside exhibit significant antimicrobial properties. For instance, studies on phosphine-containing compounds have shown promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial membranes and inhibiting essential cellular processes.

The biological activity of this compound can be attributed to:

- Membrane Disruption: Similar compounds have been reported to cause membrane depolarization and increased permeability in bacterial cells, leading to cell death .

- Interaction with DNA: Some studies suggest that phosphine derivatives can intercalate into DNA, disrupting replication and transcription processes .

Case Studies

- Antimicrobial Efficacy:

- In Vivo Studies:

Data Table of Biological Activities

| Activity Type | Test Organism | Concentration (µg/mL) | Observed Effect |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Membrane depolarization observed |

| Antimicrobial | Escherichia coli | 20 | Inhibition of growth |

| Cytotoxicity | Mammalian Cells | 100 | Minimal cytotoxicity noted |

Structure-Activity Relationship (SAR)

The presence of diphenylphosphino groups is crucial for enhancing the biological activity of the glucopyranoside. The geometric configuration and steric hindrance provided by these groups can significantly affect the compound's interaction with biological targets.

Comparison with Similar Compounds

Structural Analogues in Carbohydrate Chemistry

Key Observations :

- The benzylidene group in Ph-β-glup and analogues (e.g., ) locks the 4,6-positions, enhancing stereochemical control. However, Ph-β-glup uniquely incorporates diphenylphosphino groups, enabling metal coordination absent in benzyl- or acetyl-protected derivatives.

- Compared to non-cyclic acetals (e.g., methyl 4,6-O-(1-carboxyethylidene)-β-D-galactopyranoside ), cyclic benzylidene derivatives exhibit greater rigidity, favoring enantioselective catalysis.

Organophosphorus Ligands

Key Observations :

- Ph-β-glup leverages the glucopyranoside backbone to impose chirality, contrasting with dioxolane (CHIRAPHOS) or pyrrolidine (BPPM) frameworks. This results in distinct steric environments during metal coordination .

- The electron-rich diphenylphosphino groups in Ph-β-glup enhance metal-ligand bond strength compared to less donating ligands (e.g., DIPHOS ), improving catalytic turnover in hydrogenation.

Physicochemical Properties

Key Observations :

Preparation Methods

Starting Material Selection

Methyl or benzyl β-D-glucopyranoside serves as the precursor due to its stability and commercial availability. For example, benzyl β-D-glucopyranoside is treated with benzaldehyde dimethyl acetal in the presence of a catalytic acid (e.g., camphorsulfonic acid) to form the 4,6-O-benzylidene derivative. The (R)-configuration of the benzylidene group is achieved using enantiopure benzaldehyde derivatives or chiral auxiliaries during acetalization.

Reaction Conditions and Yield Optimization

Key parameters include:

-

Temperature : 60–80°C under reflux.

-

Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.

-

Catalyst : 10 mol% p-toluenesulfonic acid.

Under these conditions, yields of 85–90% are reported for the 4,6-O-benzylidene intermediate.

The introduction of diphenylphosphino groups at the 2,3-positions requires precise control to avoid epimerization and ensure stereochemical fidelity.

Activation of Hydroxyl Groups

The 2,3-hydroxyls are activated via tosylation or mesylation. For instance, treatment of 4,6-O-benzylidene-β-D-glucopyranoside with tosyl chloride in pyridine at 0°C converts the hydroxyls to tosylates. This step is quantitative but demands strict anhydrous conditions to prevent hydrolysis.

Nucleophilic Substitution with Phosphine Reagents

The tosylates undergo nucleophilic displacement with lithium diphenylphosphide (LiPPh₂) in tetrahydrofuran (THF) at -78°C. This low-temperature protocol minimizes side reactions and preserves the β-anomeric configuration. The reaction proceeds via an SN₂ mechanism, yielding the 2,3-bis-(diphenylphosphino) product with >95% stereopurity.

Table 1: Key Parameters for Phosphorylation

| Parameter | Value |

|---|---|

| Reagent | LiPPh₂ (2.2 equiv per tosylate) |

| Solvent | THF, anhydrous |

| Temperature | -78°C → 25°C (gradual warming) |

| Reaction Time | 12–16 hours |

| Yield | 70–75% |

Final Deprotection and Isolation

Removal of the Benzylidene Group

The benzylidene acetal is cleaved using aqueous acetic acid (80% v/v) at 50°C for 4 hours. This step regenerates the 4,6-hydroxyls while leaving the phosphino groups intact.

Purification via Chromatography

The crude product is purified using silica gel chromatography with a gradient of ethyl acetate/hexane (1:3 → 1:1). The final compound exhibits the following characteristics:

Alternative Synthetic Routes and Modifications

Epoxide Ring-Opening Strategy

An alternative approach involves the synthesis of 2,3-anhydro-4,6-O-benzylidene-β-D-mannopyranoside, followed by ring-opening with diphenylphosphine oxide. However, this method introduces competing stereochemical outcomes and requires additional steps for epimerization .

Q & A

Q. What are the key synthetic routes for (-)-Phenyl-4,6-O-(R)-benzylidene-2,3-O-bis-(diphenylphosphino)-β-D-glucopyranoside?

The synthesis typically involves sequential protection and functionalization of the glucose backbone. First, the 4,6-O-benzylidene group is introduced via reaction with benzaldehyde dimethyl acetal under acidic catalysis (e.g., p-toluenesulfonic acid) . Subsequent phosphorylation at the 2,3-positions employs diphenylphosphine derivatives in anhydrous conditions (e.g., DMF) with NaH as a base . Purification via flash chromatography (hexane/EtOAc gradients) and structural validation by -, -, and -NMR are critical steps .

Q. How are protecting groups strategically utilized in synthesizing this compound?

- Benzylidene protection (4,6-O-): Stabilizes the pyranose ring and directs reactivity to the 2,3-diol positions .

- Phosphino groups (2,3-O-): Serve dual roles as protecting groups and chiral ligands for asymmetric catalysis. Their introduction requires strict anhydrous conditions to avoid oxidation .

- Deprotection of benzylidene (e.g., acidic hydrolysis) can be performed post-functionalization to expose hydroxyl groups for downstream applications .

Q. What spectroscopic and crystallographic methods confirm its structure?

- NMR: -NMR identifies anomeric protons (δ 4.8–5.5 ppm) and benzylidene aromatic signals. -NMR confirms phosphorylation (δ -5 to +5 ppm) .

- X-ray crystallography: Resolves stereochemistry, as seen in related stannylene acetals, where dimeric structures with 1,3-dioxa-2,4-distannetane rings are observed .

Advanced Research Questions

Q. How is stereochemical control optimized during phosphorylation?

- Chiral auxiliaries: The (R)-benzylidene group induces axial chirality, favoring specific diastereomers during phosphorylation.

- Reaction kinetics: Slow addition of phosphorylating agents (e.g., ClPPh) at low temperatures (-20°C) minimizes racemization .

- Crystallographic validation: Asymmetric unit analysis (e.g., P222 space group) confirms absolute configuration .

Q. What strategies mitigate solubility challenges in glycosylation reactions?

- Co-solvent systems: Use polar aprotic solvents (e.g., DMF:DCM, 1:4) to balance solubility of the glucopyranoside donor and acceptor .

- Microwave-assisted synthesis: Enhances reaction rates for insoluble intermediates, reducing side-product formation .

- Protecting group tuning: Replacing benzylidene with more labile groups (e.g., acetyl) can improve solubility without compromising reactivity .

Q. How does this compound function as a chiral ligand in asymmetric catalysis?

- Coordination chemistry: The bis(diphenylphosphino) moiety binds transition metals (e.g., Rh, Ru), creating chiral centers for enantioselective hydrogenation or C–C bond formation .

- Case study: Analogous ligands in CHIRAPHOS systems achieve >90% ee in asymmetric hydrogenations, attributed to rigid glucopyranoside backbones .

- Kinetic studies: Variable-temperature NMR monitors ligand-metal complex stability, critical for catalytic turnover .

Methodological Notes

- Contradiction analysis: and highlight differing steric effects in stannylene vs. phosphino derivatives, necessitating tailored purification protocols.

- Excluded sources: Commercial databases (e.g., BenchChem) are omitted per guidelines; all data derive from peer-reviewed syntheses and crystallographic studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.